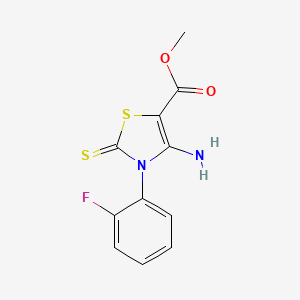

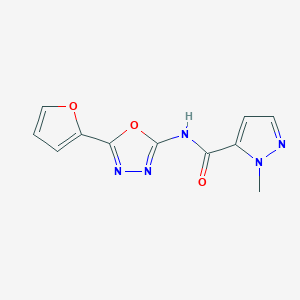

![molecular formula C19H19N3O4 B2561621 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid CAS No. 895908-94-8](/img/structure/B2561621.png)

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid” is a versatile material extensively used in scientific research1. Its unique structure offers potential applications in drug development and as a catalyst in organic synthesis1.

Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available from the search results. However, the study of organic chemistry includes the chemical synthesis of natural products, drugs, and polymers, and the study of individual organic molecules in the laboratory and via theoretical (in silico) study3.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly available from the search results. However, organic chemistry involves the scientific study of the structure, properties, and reactions of organic compounds3.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not directly available from the search results. However, organic compounds possess unique physical and chemical properties that entice much attention from chemists, physicists, and material scientists due to their potential use in medical and sustainable organic (bio)electronics settings5.

Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Azo Dyes

A study explored the synthesis of mono and double functional group transformation (FGT) azo dyes using ortho/para-aminobenzoic acids and their methyl esters as diazo components. The study highlighted the improved pH stability of these dyes due to 3-methoxypropylamine substitution, which removes the active hydrazone proton. This research opens avenues for developing heterocyclic azo dyes with enhanced pH stability, which could have applications in dyeing industries and materials science (Wang et al., 2018).

Multicomponent Reaction for Polyheterocyclic Systems

Another study reported the multicomponent reaction of l-proline, isatins, and excess of methyl propiolates, leading to unique polyheterocyclic systems. This research demonstrates a novel pathway for constructing complex heterocyclic structures, which could have implications in drug discovery and organic synthesis (Cao et al., 2019).

Synthesis of Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. This work contributes to the field of peptide chemistry and could have applications in the development of peptidomimetics and bioactive compounds (Sañudo et al., 2006).

Anti-Diabetic Assay of Diorganotin(IV) Azo-Carboxylates

A study on the synthesis, characterization, and anti-diabetic assay of diorganotin(IV) azo-carboxylates revealed their potential anti-diabetic properties. This research provides insights into the application of organotin compounds in medicinal chemistry, especially concerning their role as α-glucosidase enzyme inhibitors (Roy et al., 2016).

Co-crystallisation of Benzoic Acid Derivatives

Investigations into the co-crystallisation of benzoic acid derivatives with N-containing bases have revealed stoichiometric variants, polymorphism, and twinning. Such studies are critical for understanding the solid-state chemistry of pharmaceuticals and could lead to the development of new materials with tailored properties (Skovsgaard & Bond, 2009).

Safety And Hazards

The specific safety and hazards related to this compound are not directly available from the search results. However, a hazard is defined as "the potential occurrence of a natural or human-induced physical event or trend that may cause loss of life, injury, or other health impacts, as well as damage and loss to property, infrastructure, livelihoods, service provision, ecosystems and environmental resources"6.

Orientations Futures

The future directions of this compound are not directly available from the search results. However, there are numerous potential applications in drug development and as a catalyst in organic synthesis1. Further research and development are needed to fully realize the potential of this compound.

Propriétés

IUPAC Name |

3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-17-6-2-5-16-14-7-12(10-22(16)17)9-21(11-14)19(26)20-15-4-1-3-13(8-15)18(24)25/h1-6,8,12,14H,7,9-11H2,(H,20,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHACSZYTRSPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

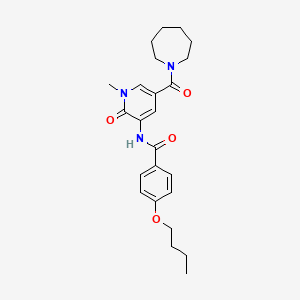

![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)

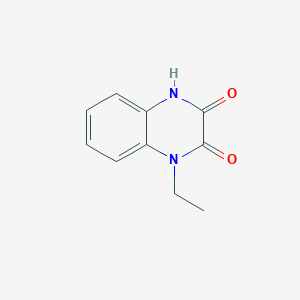

![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)

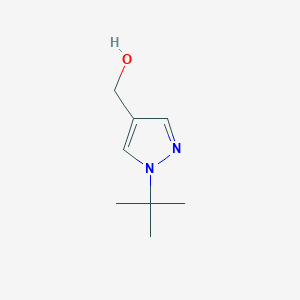

![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2561548.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)

![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2561551.png)

![1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2561559.png)

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)